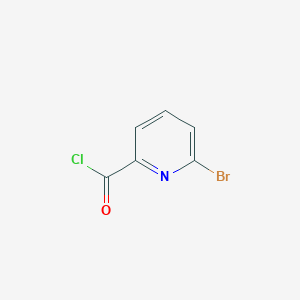

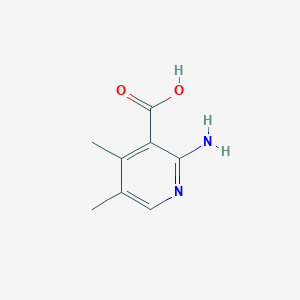

![molecular formula C9H9N3O3 B170084 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 104556-86-7](/img/structure/B170084.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Overview

Description

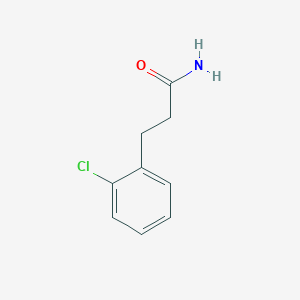

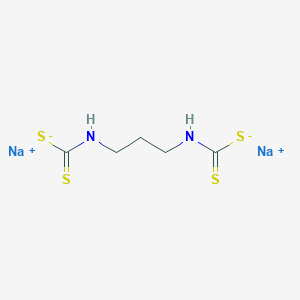

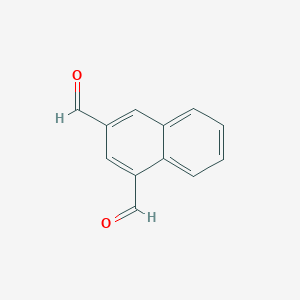

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound with the molecular formula C9H9N3O3 . It is a member of the pyrazolopyrimidine family, a group of N-heterocyclic compounds that have significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolopyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a variety of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives have been prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate consists of both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are 207.06439116 g/mol .Scientific Research Applications

Antitumor Applications

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as antitumor agents . They have shown significant impact in medicinal chemistry due to their structural diversity and significant photophysical properties .

- Methods & Procedures : The synthesis of these compounds involves various synthetic pathways for preparation and post-functionalization . This allows a synergic effect between new synthetic routes and the possible applications of these compounds .

- Results & Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Kinase Inhibitor Applications

- Field : Pharmacology

- Application Summary : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) .

- Methods & Procedures : These compounds were successfully synthesized in three steps with high yields .

- Results & Outcomes : The specific results or outcomes of this research were not detailed in the source .

Fluorophore Applications

- Field : Materials Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

- Methods & Procedures : The synthesis of these compounds involves a simpler and greener methodology compared to those of BODIPYS .

- Results & Outcomes : The compounds bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Pesticide Applications

- Field : Agriculture

- Application Summary : Pyrazolo[1,5-a]pyrimidines have a wide range of biological and pharmaceutical activities, which have been patented for herbicide, insecticide, and sterilization uses .

- Methods & Procedures : The specific methods and procedures for these applications were not detailed in the source .

- Results & Outcomes : The specific results or outcomes of this research were not detailed in the source .

Dyes and Pigments

- Field : Materials Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines are considered as a key structural motif in many vital applications, such as dyes and pigments .

- Methods & Procedures : The specific methods and procedures for these applications were not detailed in the source .

- Results & Outcomes : The specific results or outcomes of this research were not detailed in the source .

Sterilization Uses

- Field : Medical and Health Sciences

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been patented for sterilization uses . They have also been reported to be antitrichomonal agents and effectively inhibit trichophyton mentagrophytes .

- Methods & Procedures : The specific methods and procedures for these applications were not detailed in the source .

- Results & Outcomes : The specific results or outcomes of this research were not detailed in the source .

Future Directions

properties

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160826, DTXSID701179368 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

136178-56-8, 104556-86-7 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)